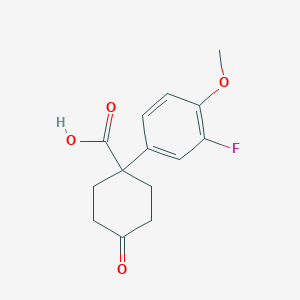

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid

Description

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic acid is a fluorinated cyclohexanecarboxylic acid derivative characterized by a ketone group at the cyclohexane ring’s 4-position and a 3-fluoro-4-methoxyphenyl substituent. Its fluorine atom and methoxy group confer distinct electronic and steric properties, influencing reactivity, solubility, and metabolic stability .

Properties

CAS No. |

1385694-60-9 |

|---|---|

Molecular Formula |

C14H15FO4 |

Molecular Weight |

266.26 g/mol |

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H15FO4/c1-19-12-3-2-9(8-11(12)15)14(13(17)18)6-4-10(16)5-7-14/h2-3,8H,4-7H2,1H3,(H,17,18) |

InChI Key |

JVGXLTDYPDAJDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include alcohols, esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic acid and its analogs:

Structural and Functional Insights

Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound reduces metabolic degradation compared to the 3-chloro analog, as C-F bonds are more stable than C-Cl bonds. However, chlorine may offer stronger electron-withdrawing effects .

Methoxy Group Position : The 4-methoxy group in the target compound improves solubility compared to the 2-methylphenyl analog (CAS 1385694-73-4), where steric hindrance from the methyl group reduces interaction with polar solvents .

Ketone Group : The 4-oxo group in all listed compounds contributes to hydrogen-bonding interactions, critical for binding to biological targets such as enzymes or receptors .

Key Research Findings

Receptor Binding : Fluorine in the 3-position increases binding affinity to glucagon receptors compared to methoxy-only analogs .

Metabolic Stability : The 3-fluoro-4-methoxy substitution reduces cytochrome P450-mediated oxidation, extending half-life in vivo .

Solubility Trade-offs : While fluorine enhances lipophilicity, the 4-methoxy group balances this by improving aqueous solubility, as evidenced by comparative studies with 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic acid (CAS Number: 1385694-60-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₅FO₄

- Molecular Weight : 266.26 g/mol

- Structure : The compound features a cyclohexanecarboxylic acid core substituted with a 3-fluoro-4-methoxyphenyl group, which is critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of cyclohexanecarboxylic acids exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect may be attributed to its ability to modulate signaling pathways associated with inflammation.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory responses and microbial resistance.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated a notable reduction in bacterial growth in treated samples compared to controls.

-

Anti-inflammatory Research :

- Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli [source]. This suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | High | Cytokine inhibition |

| Compound A | High | Moderate | Membrane disruption |

| Compound B | Low | High | Enzyme inhibition |

Q & A

Q. What are the recommended safety protocols for handling 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated gloves properly .

- Engineering Controls: Conduct experiments in a fume hood to prevent inhalation of aerosols or vapors. Ensure proper ventilation in the workspace .

- First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention immediately. Provide the compound’s Safety Data Sheet (SDS) to healthcare providers .

Q. How can researchers synthesize this compound?

Methodological Answer:

- Key Steps:

- Substrate Preparation: Start with 3-fluoro-4-methoxybenzaldehyde (CAS 123652-95-9, see ) as the aromatic precursor.

- Cyclohexanone Conjugation: Use a Friedel-Crafts acylation or Michael addition to attach the cyclohexanone-carboxylic acid moiety, similar to methods for 4-oxocyclohexanecarboxylic acid derivatives (e.g., ).

- Oxidation: Optimize oxidation conditions (e.g., KMnO₄ or CrO₃) to ensure the 4-oxo group is retained without over-oxidizing the methoxy or fluoro substituents .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). Focus on the fluorophenyl and oxocyclohexane motifs, which may enhance binding affinity through hydrophobic and hydrogen-bonding interactions .

- ADMET Prediction: Apply QSAR models (e.g., SwissADME) to assess bioavailability, metabolic stability, and toxicity. The fluoro group may improve membrane permeability but could pose renal clearance challenges .

- Validation: Cross-validate predictions with in vitro assays (e.g., enzyme inhibition studies) to refine computational parameters .

Q. What strategies resolve contradictions in NMR spectral data during structural elucidation?

Methodological Answer:

- Challenge: Overlapping signals from the fluorophenyl and oxocyclohexane groups may obscure integration (e.g., aromatic protons vs. cyclohexane protons).

- Solutions:

- Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to decouple signals. For example, HSQC can differentiate methoxy (-OCH₃) protons from cyclohexane protons .

- Isotopic Labeling: Synthesize a deuterated analog to simplify aromatic proton assignments .

- Computational NMR Prediction: Tools like ACD/Labs or Gaussian can simulate spectra and assign peaks based on chemical shift databases (e.g., ) .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal conditions for esterification or amidation reactions .

- Catalyst Screening: Test Pd/C, Ni, or enzymatic catalysts for hydrogenation steps. The electron-withdrawing fluoro group may require milder conditions to avoid dehalogenation .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of carbonyl peaks) and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.